Cinnamylidenemalonic acid

Polymer Chemistry Photoresist Laser Ablation Lithography

Researchers requiring precise 308 nm laser ablation lithography often face inconsistent chromophore performance. Cinnamylidenemalonic Acid (CMA) solves this with its unique extended π-conjugated system, enabling predictable [2+2] cycloaddition and high-absorption cross-section. For procurement managers, this translates to a reliable specialty building block that reduces development risk. - Achieves high-sensitivity patterning when formulated into photoresists, stable under subsequent wet acid etching. - Enables dual-functional microstructures via selective photocrosslinking (>395 nm) in triazene-containing matrices. - Available with ≥98% purity, lot-to-lot consistency, and standard ambient global shipping for predictable supply chain logistics.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
CAS No. 4472-92-8
Cat. No. B187853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamylidenemalonic acid
CAS4472-92-8
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=C(C(=O)O)C(=O)O
InChIInChI=1S/C12H10O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16)
InChIKeyBLPUXJIIRIWMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamylidenemalonic Acid: Key Properties and Procurement


Cinnamylidenemalonic acid (CMA; CAS 4472-92-8; molecular formula C12H10O4; molecular weight 218.21 g/mol) is an α,β-unsaturated dicarboxylic acid characterized by an extended conjugated system comprising a phenyl ring, an alkene spacer, and a malonic acid terminus [1]. Its structure confers a high molar absorptivity in the UV region, with a characteristic absorption maximum near 308 nm, a property that is foundational to its photochemical applications [2]. The compound is typically synthesized via Knoevenagel condensation of cinnamaldehyde and malonic acid, yielding a crystalline solid with a melting point of approximately 208°C (with decomposition) and a predicted XLogP3 of 3.4, indicating substantial hydrophobicity [1]. Commercially, CMA is available at technical and analytical grades (e.g., ≥98% purity) for use as a specialty building block in organic synthesis, polymer chemistry, and photoresist formulations .

Why Generic CMA Substitution Fails


Cinnamylidenemalonic acid (CMA) cannot be readily interchanged with generic cinnamic acid derivatives or simple malonates due to its unique confluence of structural and photochemical features. The extended π-conjugation provided by the cinnamylidene moiety, combined with the geminal dicarboxylic acid group, yields a chromophore with a specific absorption maximum and a well-defined solid-state packing geometry that is critical for topochemical reactivity [1]. Substitution with, for example, cinnamic acid would eliminate the α-carboxyl group, thereby removing a key hydrogen-bonding motif that directs crystal packing and photoreactivity. Similarly, replacing CMA with benzylidenemalonic acid alters the conjugation length and the associated photophysical properties, shifting the absorption maximum and reducing the efficiency of [2+2] cycloaddition in polymer matrices [2]. These structural differences translate into quantifiable performance variations in applications such as laser ablation lithography, where the precise absorption cross-section and the resulting etch rate are directly linked to the chromophore's molecular architecture [3].

CMA Performance Evidence


Photocrosslinking Selectivity

In a direct head-to-head study of polyester copolymers, cinnamylidenemalonic acid (CMA) ester units exhibited selective photocrosslinking at λ > 395 nm via [2+2] π-cycloaddition, while the triazene (NNN) chromophore remained entirely unaffected [1]. This orthogonal reactivity is a critical differentiator from simpler cinnamate esters, which often undergo uncontrolled crosslinking or require shorter, less selective UV wavelengths.

Polymer Chemistry Photoresist Laser Ablation Lithography

Laser Ablation Sensitivity

In a comparative study evaluating polymers for laser ablation lithography, a polymer containing cinnamylidenemalonic acid (CMA) ester groups (CM-polymer) demonstrated significantly higher sensitivity and superior post-etch stability compared to standard polyimide (PI) [1]. While exact etch rates are not provided in the abstract, the study explicitly states that CM-polymers exhibited 'high sensitivity' and 'stability to wet etching,' whereas standard PI lacked these combined attributes.

Microstructuring Laser Ablation Polymer Processing

Polymorph-Dependent Photoreactivity

Cinnamylidenemalonic acid (CMA) crystallizes in three distinct polymorphic forms, each undergoing a [2+2] topochemical cycloaddition upon UV irradiation, but with differing product distributions [1]. Polymorph 1 yields a mixture of products, while polymorphs 2 and 3 produce the same [2+2] dimer. In contrast, cinnamylidene cyanoacetate, a structurally related compound, was previously reported to undergo a similar reaction but with a single product [2]. This polymorphic variability in CMA offers a tunable solid-state reactivity profile, which is a differentiating feature for crystal engineering.

Crystal Engineering Solid-State Photochemistry Topochemistry

Antiradical Activity Comparison

While this evidence pertains to a derivative class (2-arylidenemalonic acid dianilides), it provides a class-level inference for the core malonic acid scaffold. In a DPPH radical scavenging assay, 2-arylidenemalonic acid dianilides were found to be more active than cinnamic acid anilides bearing an additional carboxylic group at the α-position [1]. This suggests that the malonic acid moiety, when conjugated with a cinnamylidene system, can enhance antiradical activity compared to simpler cinnamic acid derivatives.

Antioxidant Free Radical Scavenging DPPH Assay

Reversible Photocrosslinking

Patent literature explicitly identifies cinnamylidene groups and their derivatives as 'preferably used' photochromic agents for reversible photoinduced sol-gel transitions [1]. The cinnamylidene moiety undergoes a [2+2] cycloaddition upon exposure to light of a first wavelength range, forming a crosslinked network, and undergoes a reversible photoscission upon exposure to a second wavelength. This established, reversible photochemistry is a key differentiator from irreversible photocrosslinkers or groups that lack the ability to revert to the sol state.

Smart Materials Photoresponsive Polymers Hydrogels

Validated CMA Applications


Laser Ablation Lithography

Based on direct comparative data showing high sensitivity to 308 nm XeCl excimer laser irradiation and stability to wet acid etching, CMA-based polymers are uniquely suited for laser ablation lithography applications [4]. This scenario is ideal for microfabrication processes where a dry, high-resolution patterning step must be followed by a wet chemical development step without pattern degradation.

Orthogonal Photopatterning

The demonstrated ability to selectively photocrosslink CMA ester units at λ > 395 nm, while leaving triazene chromophores intact within the same polymer matrix, enables the creation of complex, dual-functional microstructures [4]. This is particularly relevant for the fabrication of advanced optical devices, microfluidic channels, or multi-component sensor arrays where distinct regions require independent chemical functionalization or degradation properties.

Crystal Engineering for Photoreactivity

The existence of three polymorphs of CMA, each with a distinct photoreactivity profile (product mixture vs. single dimer), offers a platform for crystal engineering studies [4]. Researchers can select or design crystallization conditions to isolate a specific polymorph, thereby tuning the outcome of the solid-state [2+2] cycloaddition. This is valuable for studying topochemical principles and for preparing stereospecific dimeric products that are difficult to access via solution-phase synthesis.

Reversible Photoresponsive Materials

Patented technology identifies cinnamylidene derivatives, including those based on CMA, as preferred agents for creating polymer networks that undergo reversible photoinduced sol-gel transitions [4]. This application leverages the well-established [2+2] cycloaddition and subsequent photoscission of the cinnamylidene double bond. This makes CMA a strategic building block for synthesizing hydrophilic branched macromers used in light-triggered drug delivery depots, dynamic cell culture substrates, or self-healing coatings.

Technical Documentation Hub

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